(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one
Overview
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one is a compound that has attracted the attention of many researchers due to its various biological properties. This compound is known to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has also been found to modulate the activity of enzymes involved in oxidative stress and DNA damage.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one can modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. It can also reduce oxidative stress by scavenging free radicals and inhibiting the activity of enzymes involved in oxidative stress. In addition, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one has been found to improve cognitive function by enhancing neuronal survival and reducing neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one in lab experiments is its diverse range of biological properties. This compound has been found to have anti-inflammatory, antioxidant, anticancer, neuroprotective, antibacterial, and antifungal properties. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one may have cytotoxic effects on certain cell types.
Future Directions
There are several future directions for research on (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the underlying mechanisms of action. Another area of interest is its potential use in the treatment of neurological disorders. Studies have suggested that (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one may have neuroprotective effects and can improve cognitive function. Further studies are needed to determine its potential therapeutic applications in this area. Additionally, studies are needed to determine the optimal dosage and administration routes for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one and to evaluate its potential toxicity in different cell types.
Scientific Research Applications
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can improve cognitive function. In addition, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one has been found to have antibacterial and antifungal properties.
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-15(13-5-7-16-17(10-13)23-11-22-16)6-4-12-2-1-3-14-18(12)20-9-8-19-14/h1-10H,11H2/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVUYPQTLDMCZ-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C4C(=CC=C3)N=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=C4C(=CC=C3)N=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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